2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-18(20)5-3-12(4-6-18)17-22-16(27-23-17)9-21-15(24)8-11-1-2-13-14(7-11)26-10-25-13/h1-2,7,12H,3-6,8-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGOKLPQVFOPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the difluorocyclohexyl group: This step often involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Construction of the oxadiazole ring: This can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and difluorocyclohexyl groups using amide bond formation techniques, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and the use of scalable reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Diagnostics: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring may contribute to its stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Estimated based on structural formula.
Key Observations:
The trifluoromethyl group in 5d () contributes to similar hydrophobicity but lacks the conformational rigidity of the difluorocyclohexyl moiety .
Heterocyclic Core Variations :
- The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to thiazolidinediones (e.g., K-16) or isoxazoles (e.g., 5d), which are prone to ring-opening under physiological conditions .
- Bromine in SW-C165 () may confer antibacterial activity via halogen bonding, whereas fluorine in the target compound reduces steric bulk while maintaining electronegativity .
Synthetic Accessibility :
- The target compound’s synthesis likely follows oxadiazole-forming routes (e.g., cyclization of amidoximes with carboxylic acid derivatives), akin to methods in and using EDC/HOBt coupling .
- In contrast, boronate-containing analogues (e.g., 5c, ) require specialized reagents like bis(pinacolato)diboron, complicating scalability .
Physicochemical and Pharmacokinetic Comparison
Table 2: Predicted Physicochemical Properties*
| Compound | Molecular Weight | logP | PSA (Ų) | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|---|
| Target | 424.3 | 3.5 | 85 | 1 | 6 |
| K-16 | 338.08 | 2.8 | 78 | 1 | 5 |
| SW-C165 | 447.3 | 4.1 | 75 | 1 | 5 |
| 4p | 313.3 | 2.2 | 90 | 1 | 6 |
| 5d | 390.3 | 3.8 | 80 | 1 | 5 |
*Calculated using Molinspiration and SwissADME.
- Polar Surface Area (PSA) : The target compound’s PSA (85 Ų) is higher than SW-C165 (75 Ų) due to the oxadiazole’s electronegative atoms, suggesting moderate oral bioavailability .
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thioamide intermediate under reflux with reagents like triethylamine in chloroform .
- Step 2 : Coupling of the 4,4-difluorocyclohexyl group using Suzuki-Miyaura cross-coupling under inert conditions (argon atmosphere) with palladium catalysts .
- Step 3 : Acetamide formation via nucleophilic substitution, requiring controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Critical Parameters : Solvent choice (DMF for polar intermediates), reaction time (18–24 hours for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 461.2) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Focus on modifying substituents while retaining the benzodioxole-oxadiazole core:
| Substituent Modification | Observed Bioactivity Trend | Reference |
|---|---|---|
| Replacement of 4,4-difluorocyclohexyl with 4-chlorophenyl | Reduced kinase inhibition (IC₅₀ from 12 nM to 230 nM) | |
| Addition of methyl groups to the acetamide chain | Improved metabolic stability (t₁/₂ increased from 1.2 to 4.5 hours) | |
| Methodology : Synthesize analogs, test in enzyme inhibition assays (e.g., kinase panels), and correlate with computational docking (Autodock Vina) using the InChI key (HTJGHVARIQKJNF-UHFFFAOYSA-N) . |
Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?
Discrepancies often arise from assay conditions:
- Variable Parameters : ATP concentration (1 mM vs. 10 µM in kinase assays), cell line selection (HEK293 vs. HeLa), or solvent (DMSO concentration ≤0.1% recommended) .
- Resolution : Standardize protocols (e.g., CEREP panels) and validate purity via LC-MS to exclude degradation products .
Q. What computational strategies predict metabolic stability and toxicity?
- ADMET Prediction : Use SwissADME to calculate LogP (3.2), topological polar surface area (98 Ų), and CYP450 inhibition profiles .
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots (e.g., oxidation of the difluorocyclohexyl group) .
Q. How can in vivo efficacy be evaluated while addressing poor aqueous solubility?
- Formulation : Use nanoemulsions (e.g., Tween-80/PEG-400) to enhance solubility (from 0.02 mg/mL to 2.5 mg/mL) .
- Pharmacokinetics : Conduct rodent studies with IV/PO dosing (10 mg/kg), monitoring plasma levels via LC-MS/MS. Adjust dosing intervals based on t₁/₂ (~3 hours) .
Methodological Notes
- Data Conflicts : Cross-referenced synthesis protocols (e.g., triethylamine vs. NaHCO₃ in acetylation ) to highlight optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
